N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Description
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is a complex organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of a bipiperidine scaffold, with two carboxamide groups at the 1’ and 4’ positions. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
1-N-(3-methylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15-6-5-7-16(14-15)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDRJGLBPMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the 3-methylphenyl group and the carboxamide functionalities. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.
Substitution: The bipiperidine core can undergo substitution reactions with electrophiles, facilitated by the presence of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar bipiperidine core.
Lofentanyl: Another fentanyl analogue with modifications to the piperidine ring.
Ohmfentanyl: A highly potent fentanyl derivative with additional functional groups.
Uniqueness
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is unique due to the presence of the 3-methylphenyl group and the specific positioning of the carboxamide groups
Biological Activity
N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bipiperidine core structure with two carboxamide functional groups and a 3-methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 286.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending] |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells by activating programmed cell death pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : Activation of caspase pathways has been documented, resulting in increased apoptosis rates.
- DNA Interaction : Docking studies suggest that the compound may bind to DNA and inhibit topoisomerase activity, further contributing to its anticancer effects .
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects on human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. The results indicated significant dose-dependent inhibition of cell growth compared to control groups .
Study 2: Mechanistic Insights
A mechanistic study utilizing flow cytometry and Western blot analysis showed that treatment with the compound led to increased levels of cleaved PARP and caspase-3, confirming the induction of apoptosis in treated cells. Additionally, there was a notable decrease in Bcl-2 expression and an increase in Bax levels, indicating a shift towards pro-apoptotic signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
